2-Methoxyphenanthrene-9,10-dione
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Overview
Description
2-Methoxyphenanthrene-9,10-dione is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenanthrene backbone with methoxy and dione functional groups at the 2, 9, and 10 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenanthrene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction . Another method includes the reaction of phenanthrene-9,10-dione with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and purification through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Methoxy and dione groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like copper iodide for methoxylation reactions .
Major Products Formed
Major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroxylated compounds .
Scientific Research Applications
2-Methoxyphenanthrene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyphenanthrene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. It may also interact with enzymes and proteins, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxyphenanthrene-9,10-dione include:
- 9,10-Dimethoxyphenanthrene
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
- 4,9,10-Trimethoxyphenanthrene .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918945-07-0 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-methoxyphenanthrene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-18-9-6-7-11-10-4-2-3-5-12(10)14(16)15(17)13(11)8-9/h2-8H,1H3 |
InChI Key |
GKUKBDLCZUMMDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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